molecular formula C6H6 B072654 (2H)Benzene CAS No. 1120-89-4

(2H)Benzene

Cat. No.: B072654
CAS No.: 1120-89-4
M. Wt: 79.12 g/mol
InChI Key: UHOVQNZJYSORNB-MICDWDOJSA-N
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Description

    BAM-1110: (chemical name: (5R,8R,10R)-8-(1,2,4-Triazol-1-ylmethyl)-6-methylergoline) is a small molecule drug.

  • It acts as both a dopamine D1 receptor agonist and a dopamine D2 receptor agonist.
  • The compound was initially developed by Nichi-Iko Pharmaceutical Co., Ltd. .
  • Its therapeutic applications span various areas, including nervous system diseases, endocrinology, and cardiovascular diseases.
  • Mechanism of Action

    Target of Action

    Deuteriobenzene, also known as (2H)Benzene or Benzene-d, is an isotopologue of benzene (C6H6) in which the hydrogen atom (H) is replaced with deuterium (heavy hydrogen) isotope (D) . The primary target of deuteriobenzene is the vesicular monoamine transporter 2 (VMAT2), which is responsible for regulating the levels of dopamine, adrenaline, and noradrenaline in the human body .

    Mode of Action

    Deuteriobenzene acts as a vesicular monoamine transporter 2 (VMAT2) inhibitor . It reversibly depletes the levels of monoamines, such as dopamine, serotonin, norepinephrine, and histamine, from nerve terminals via its active metabolites . The presence of deuterium in deuteriobenzene increases the half-lives of the active metabolite and prolongs their pharmacological activity by attenuating CYP2D6 metabolism of the compound .

    Biochemical Pathways

    The biochemical pathways affected by deuteriobenzene are related to the regulation of monoamines. By inhibiting VMAT2, deuteriobenzene disrupts the normal function of monoaminergic neurons, leading to a decrease in the levels of presynaptic dopamine . This can have downstream effects on various neurological processes, particularly those associated with movement disorders such as Huntington’s disease and tardive dyskinesia .

    Pharmacokinetics

    The pharmacokinetics of deuteriobenzene are influenced by the presence of deuterium. The increased atomic weight of deuterium relative to protium means that the metabolic rate of deuteriobenzene is slower, allowing for less frequent dosing . This also results in a lower daily dose and improved tolerability .

    Result of Action

    The primary result of deuteriobenzene’s action is the reduction of chorea associated with Huntington’s disease and symptoms of tardive dyskinesia . By depleting the levels of presynaptic dopamine, deuteriobenzene can alleviate the motor symptoms of these conditions .

    Action Environment

    The action of deuteriobenzene can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy . Additionally, individual patient factors such as age, sex, and overall health status can also impact the drug’s action, efficacy, and stability . It’s important to note that deuteriobenzene increases the risk of depression and suicidal thoughts in patients with Huntington’s disease , so careful monitoring and consideration of the patient’s mental health status is crucial when using this medication.

    Biochemical Analysis

    Biochemical Properties

    Deuteriobenzene interacts with various enzymes, proteins, and other biomolecules. The deuteration effects on proteins revealed that the temperature of thermal denaturation of protein is lower in deuterated proteins than in normal proteins . Deuteriobenzene can undergo all the same reactions its normal analogue will, just a little more slowly due to the kinetic isotope effect .

    Cellular Effects

    The increased atomic weight of deuterium relative to protium means that the melting point of deuteriobenzene is about 1.3 °C higher than that of the nondeuterated analogue .

    Molecular Mechanism

    The molecular mechanism of deuteriobenzene involves the kinetic isotope effect (KIE), where the reaction rate of a C−D bond can be slower than the rate for the corresponding C−H bond . This type of KIE has often been used to probe chemical reaction mechanisms .

    Temporal Effects in Laboratory Settings

    It is known that deuteriobenzene is a common solvent used in NMR spectroscopy .

    Dosage Effects in Animal Models

    It is known that deuteriobenzene is used in the synthesis of molecules containing a deuterated phenyl group .

    Metabolic Pathways

    It is known that deuteriobenzene can undergo all the same reactions its normal analogue will, just a little more slowly due to the kinetic isotope effect .

    Transport and Distribution

    It is known that deuteriobenzene is a common solvent used in NMR spectroscopy .

    Subcellular Localization

    It is known that deuteriobenzene is a common solvent used in NMR spectroscopy .

    Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for BAM-1110 are not readily available in the public domain.
    • Industrial production methods remain undisclosed as well.
  • Chemical Reactions Analysis

    • BAM-1110 likely undergoes various reactions due to its dopaminergic activity.
    • Common reagents and conditions used in these reactions are not explicitly documented.
    • Major products formed from these reactions remain unspecified.
  • Scientific Research Applications

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    deuteriobenzene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UHOVQNZJYSORNB-MICDWDOJSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=CC=C1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C1=CC=CC=C1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H6
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50149812
    Record name (2H)Benzene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50149812
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    79.12 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1120-89-4
    Record name Benzene-d
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1120-89-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name (2H)Benzene
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120894
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name (2H)Benzene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50149812
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name [2H]benzene
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.020
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Customer
    Q & A

    Q1: What is the molecular formula and weight of benzene-d6?

    A1: Benzene-d6 has a molecular formula of C6D6 and a molecular weight of 84.16 g/mol.

    Q2: How does deuteration impact the spectroscopic properties of benzene?

    A2: Deuteration leads to observable changes in various spectroscopic techniques. For instance, it induces a downfield shift in the 1H NMR spectrum due to the deuterium isotope effect []. In vibrational spectroscopy, deuteration causes shifts in vibrational frequencies, particularly noticeable in infrared and Raman spectra. This property proves useful in studying vibrational energy dynamics [, ].

    Q3: Is benzene-d6 compatible with common organic solvents?

    A3: Benzene-d6 exhibits good solubility in a variety of organic solvents, including benzene, toluene, chloroform, and tetrahydrofuran, making it suitable for various reaction conditions [, , , ].

    Q4: Does benzene-d6 show different sorption behavior compared to benzene when interacting with humic substances?

    A4: Studies employing deuterium quadrupole-echo nuclear magnetic resonance spectroscopy reveal that benzene-d6 sorption by humic and fulvic acids progresses gradually, filling specific sites over time []. Interestingly, the sorption process and the proportion of specific motional states of benzene-d6 within these complex matrices evolve over several years, suggesting dynamic interactions [].

    Q5: Can benzene-d6 act as a deuterium source in catalytic reactions?

    A5: Yes, benzene-d6 has been successfully employed as a deuterium source in hydrogen isotope exchange (HIE) reactions catalyzed by transition metal complexes []. For instance, a bis(silylene)pyridine cobalt(III) complex effectively catalyzed HIE between benzene-d6 and various arenes and heteroarenes []. This approach allows deuterium incorporation at sterically hindered C-H bonds, showcasing the potential of benzene-d6 in developing chemoselective C(sp2)-H activation methodologies [].

    Q6: How does the choice of solvent affect the reactivity of platinum(IV) complexes in the context of C-H bond activation using benzene-d6?

    A6: The solvent plays a crucial role in determining the outcome of reactions involving platinum(IV) complexes and benzene-d6. For example, thermolysis of a kappa(3)-Tp(Me)2Pt(IV)(CH(3))(2)H complex in benzene-d6 leads to C-D bond activation, generating a deuterated platinum(IV) complex []. Conversely, in the presence of acetonitrile-d(3), the reaction follows a different pathway, yielding a kappa(2)-Tp(Me)2Pt(II)(CH(3))(NCCD(3)) complex []. These findings emphasize the significance of solvent selection when designing reactions involving C-H bond activation with benzene-d6.

    Q7: Have computational methods been used to study benzene-d6?

    A7: Yes, computational chemistry plays a vital role in understanding the properties and behavior of benzene-d6. Ab initio electronic structure calculations have been employed to determine the Deuterium Quadrupole Coupling Constant (DQCC) in benzene-d6 and its isotopomers []. These calculations provide valuable insights into the electronic environment around the deuterium atoms and contribute to the interpretation of experimental NMR data [].

    Q8: Can computational simulations predict the dynamics of benzene-d6 in different environments?

    A8: Molecular dynamics simulations have been successfully employed to study the orientational dynamics of benzene-d6 confined in nanoporous sol-gel glass monoliths []. These simulations help understand the influence of confinement on the rotational motion of benzene-d6 and provide insights into the interactions between the confined liquid and the pore walls [].

    Q9: Can deuterated solvents like benzene-d6 improve analytical techniques?

    A9: Deuterated solvents, including benzene-d6, find applications in various analytical techniques, particularly in NMR spectroscopy. Replacing conventional solvents with deuterated analogs minimizes solvent signals, enhancing the sensitivity and resolution of NMR spectra, and enabling the observation of subtle signals from analytes [, ].

    Q10: What is known about the environmental fate and potential impact of benzene-d6?

    A10: While specific studies on the environmental fate of benzene-d6 might be limited, its chemical behavior is expected to be similar to benzene. Therefore, handling benzene-d6 with the same precautions as benzene is crucial due to benzene's known environmental persistence and toxicity.

    Q11: What resources facilitate research using benzene-d6?

    A11: Advancements in synthetic chemistry provide access to high-purity benzene-d6 and its derivatives []. Sophisticated analytical techniques like NMR spectroscopy, coupled with computational methods, allow researchers to investigate the structure, dynamics, and reactivity of benzene-d6 in various chemical environments [].

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